1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid
Description
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrrole core with a sulfone group (1,1-dioxo) and a carboxylic acid substituent. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Industrial availability is evidenced by its global supply chain, with major manufacturers in China, India, and the U.S. .
Properties
IUPAC Name |
1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)5-1-4-2-8-3-6(4)13(5,11)12/h2-3,5,8H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELKSPWKWNZPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CNC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted thiophenes followed by oxidation and carboxylation steps. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the thieno[2,3-c]pyrrole core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Comparisons with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: In tetrahydroindolo[2,3-c]quinolinones, substituents at positions 9–11 enhance binding to neuronal L-type calcium channels while maintaining activity at MT3/QR2 receptors . This highlights the importance of substituent positioning in fused heterocycles.
- Halogenation : The 5-chloro derivative (10b) exhibits reduced yield (71%) compared to unsubstituted 10a (95%), indicating steric or electronic challenges in halogenation .
Research Findings and Gaps
- Key Findings :
- Fused heterocycles with carboxylic acid groups exhibit versatile reactivity and bioactivity.
- Substituent positioning and electronic effects (e.g., -SO₂ in the target compound) critically influence synthetic feasibility and biological interactions.
- Unresolved Questions: Direct biological data for 1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid are absent in the provided evidence. Comparative studies on sulfone-containing vs. non-sulfone analogues (e.g., 10a vs. the target compound) are needed to elucidate the role of the -SO₂ group.
Biological Activity
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno-pyrrole core structure that contributes to its pharmacological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for further modifications.
Biological Activity Overview
Research has demonstrated that 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thieno-pyrrole compounds can possess significant antibacterial properties. For instance, modifications on the pyrrole ring have led to increased efficacy against drug-resistant strains of Mycobacterium tuberculosis .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies using A549 human lung adenocarcinoma cells indicated that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .
- Anti-inflammatory Effects : Thieno-pyrrole derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests that 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid may serve as a lead compound for developing new anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid can be significantly influenced by structural modifications. The following table summarizes key findings from various SAR studies:
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Anti-Tuberculosis Activity : A study focused on the synthesis of pyrrole derivatives revealed that specific analogs showed potent activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL .
- Cytotoxicity in Cancer Models : In experiments with A549 cells, a range of derivatives were tested for cytotoxic effects. Compounds exhibiting structural similarities to 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid demonstrated significant anticancer activity with IC50 values indicating low toxicity .
- Inflammatory Disease Models : The anti-inflammatory potential was assessed using animal models where thieno-pyrrole derivatives were administered to evaluate their effects on COX enzyme inhibition and subsequent inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
